3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-fluorophenyl)propanamide
Overview
Description
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C16H16FN5O3 and its molecular weight is 345.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.12371755 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
A compound similar to the specified chemical, synthesized using a different reaction process, was analyzed for its crystal structure through X-ray single crystal diffraction. This type of analysis is fundamental in understanding the molecular arrangement and chemical properties of new compounds, which can be crucial in pharmaceutical and materials science research (Huang Ming-zhi et al., 2005).
Development of Chiral Separation Methods
Research has focused on the development of chromatographic methods for the enantiomeric separation of compounds structurally similar to the specified chemical. This is vital in pharmaceutical research, where the separation of enantiomers can lead to drugs with more specific actions and fewer side effects (L. Peikova et al., 2019).
Cytotoxic Evaluation and DNA Interaction
Studies involving acyl derivatives of similar compounds have been conducted to evaluate their cytotoxic effects and interaction with DNA. This research is important in the development of new anticancer drugs, as these compounds can target specific cellular mechanisms involved in cancer growth (I. Gomez-Monterrey et al., 2011).
Glucocorticoid Receptor Modulation
Analgesic and Anti-inflammatory Properties
A study on derivatives of a similar chemical structure revealed significant analgesic and anti-inflammatory properties. This indicates potential for the development of new pain relief and anti-inflammatory medications (M. Zygmunt et al., 2015).
Salt Phase Analysis
Understanding the salt phases of similar xanthine derivatives can provide insights into their solubility and stability, which are critical factors in drug formulation and delivery (Amanda R. Buist et al., 2014).
Fluorescent Chemosensor Development
A study developed a fluorescent chemosensor using a compound structurally similar to the specified chemical. This has implications in environmental monitoring and analytical chemistry, particularly in detecting and quantifying specific ions in various media (Y. S. Kim et al., 2016).
Properties
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-20-14-13(15(24)21(2)16(20)25)22(9-18-14)8-7-12(23)19-11-6-4-3-5-10(11)17/h3-6,9H,7-8H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOJRGVUHTHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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